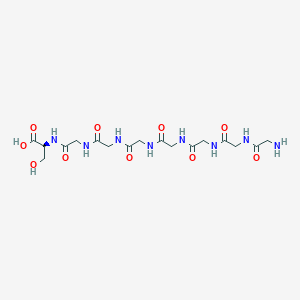
Glycylglycylglycylglycylglycylglycylglycyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of eight glycine residues followed by a single L-serine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first glycine residue to the resin, followed by the stepwise addition of the remaining glycine residues and finally the L-serine residue. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly reducing the time and labor required for peptide synthesis. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycylglycylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form more complex structures.
Reduction: Reduction reactions can target the peptide bonds, potentially leading to the cleavage of the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield serine derivatives with additional hydroxyl groups, while reduction can lead to shorter peptide fragments .
Wissenschaftliche Forschungsanwendungen
Glycylglycylglycylglycylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It can be utilized in the development of biomaterials and nanotechnology
Wirkmechanismus
The mechanism of action of Glycylglycylglycylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The serine residue can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other glycine-rich peptides and serine-containing peptides, such as Glycylglycylglycylglycyl-L-serine and Glycylglycylglycyl-L-serine.
Uniqueness
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is unique due to its extended glycine sequence, which imparts flexibility and conformational adaptability. This makes it particularly useful in studies of peptide dynamics and interactions .
Eigenschaften
CAS-Nummer |
828936-04-5 |
|---|---|
Molekularformel |
C17H28N8O10 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H28N8O10/c18-1-10(27)19-2-11(28)20-3-12(29)21-4-13(30)22-5-14(31)23-6-15(32)24-7-16(33)25-9(8-26)17(34)35/h9,26H,1-8,18H2,(H,19,27)(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,34,35)/t9-/m0/s1 |
InChI-Schlüssel |
BOWHAINFFRYKPT-VIFPVBQESA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Kanonische SMILES |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
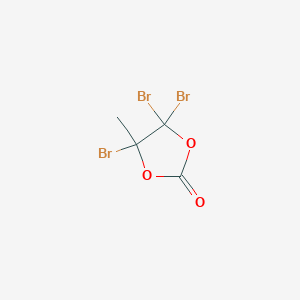

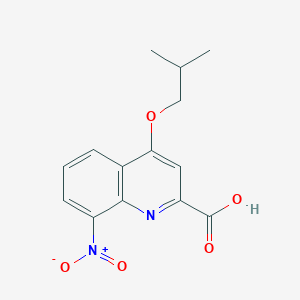

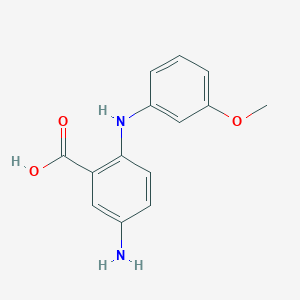

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
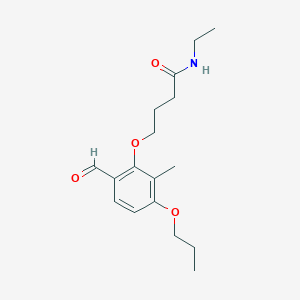

![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)


